4-Ethoxycarbonylmethyl-thiosemicarbazide

Description

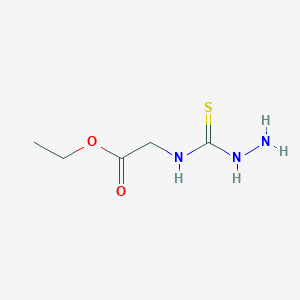

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(aminocarbamothioylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c1-2-10-4(9)3-7-5(11)8-6/h2-3,6H2,1H3,(H2,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNIDZCKUCCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396750 | |

| Record name | Ethyl N-(hydrazinecarbothioyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21198-09-4 | |

| Record name | NSC518816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(hydrazinecarbothioyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxycarbonylmethyl Thiosemicarbazide and Its Analogues

Direct Synthesis Approaches for the Thiosemicarbazide (B42300) Core

The direct synthesis of the 4-substituted thiosemicarbazide core is a fundamental step in accessing a wide array of derivatives. A common and effective method for the preparation of 4-substituted thiosemicarbazides involves the nucleophilic addition of amines or hydrazides to isothiocyanates. researchgate.net In the context of 4-ethoxycarbonylmethyl-thiosemicarbazide, a plausible and direct synthetic route involves the reaction of hydrazine (B178648) with ethyl isothiocyanatoacetate. This approach directly installs the ethoxycarbonylmethyl group at the N-4 position of the thiosemicarbazide scaffold.

Another established method for the synthesis of thiosemicarbazides involves the use of carbon disulfide. researchgate.net This typically involves the reaction of an amine with carbon disulfide in the presence of a base, followed by the addition of hydrazine. While this is a versatile method for a range of 4-substituted thiosemicarbazides, its application for the synthesis of this compound would likely involve a multi-step process, starting with ethyl glycinate.

A general scheme for the synthesis of thiosemicarbazide derivatives is the condensation reaction of various aldehydes or ketones with a substituted thiosemicarbazide. nih.gov This highlights the utility of the thiosemicarbazide core as a building block for more complex molecules.

| Starting Materials | Reagents | Product | Reaction Type |

| Hydrazine, Ethyl isothiocyanatoacetate | Solvent (e.g., Ethanol) | This compound | Nucleophilic Addition |

| Amine, Carbon Disulfide, Hydrazine | Base, Solvent | 4-Substituted thiosemicarbazide | Multi-step one-pot |

This table presents plausible direct synthesis approaches for the thiosemicarbazide core based on general synthetic methods.

Multi-step Synthetic Routes to Functionalized Derivatives

The this compound scaffold serves as a valuable intermediate in multi-step syntheses to generate more complex and functionally diverse molecules. The presence of a reactive primary amino group (N-1) and the modifiable ethoxycarbonylmethyl group allows for a variety of subsequent chemical transformations.

A key application of this compound is in the synthesis of thiosemicarbazones. These are typically formed through the condensation reaction of the N-1 amino group of the thiosemicarbazide with an aldehyde or a ketone. researchgate.netresearchgate.net This reaction is a cornerstone in the development of thiosemicarbazone-based compounds with a wide range of biological activities. mdpi.com

An example of the utility of this compound as a synthetic intermediate is demonstrated in the synthesis of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a potent topoisomerase II inhibitor. nih.gov In this multi-step synthesis, the N-1 position of a thiosemicarbazide is acylated, showcasing the role of the parent thiosemicarbazide as a crucial building block.

The general synthetic route to thiosemicarbazones involves refluxing a mixture of the thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. chemmethod.com

| Starting Material | Reactant | Product Class | Significance |

| This compound | Aldehyd or Ketone | Thiosemicarbazones | Access to a large class of biologically active compounds. mdpi.com |

| This compound | Acid Chloride or Activated Carboxylic Acid | N-1 Acylated Derivatives | Synthesis of targeted inhibitors, e.g., topoisomerase II inhibitors. nih.gov |

This table illustrates the use of this compound in multi-step synthetic routes to produce functionalized derivatives.

Strategic Derivatization for Structure-Activity Relationship Studies

The systematic derivatization of the this compound molecule is crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.gov These studies help in identifying the key structural features responsible for the biological activity of the compounds and in optimizing their potency and selectivity. Derivatization can be strategically performed at the nitrogen atoms or at the ethoxycarbonylmethyl moiety.

The nitrogen atoms of the thiosemicarbazide core are key sites for chemical modification.

N-Acylation: The N-1 amino group can be readily acylated using acid chlorides or anhydrides to introduce a variety of acyl groups. neliti.com This modification can significantly influence the compound's biological profile. For instance, the acylation of the N-1 position is a common strategy in the design of various bioactive molecules.

N-Alkylation: While less common for the N-1 position due to the potential for multiple alkylations, the N-2 and N-4 positions can be targeted for alkylation under specific conditions. Alkylation of thiols, a related reaction, can be achieved using alkyl halides in the presence of a base. jmaterenvironsci.com A similar approach could be envisioned for the N-H groups of the thiosemicarbazide, though chemoselectivity would be a key challenge.

The ethoxycarbonylmethyl group at the N-4 position offers another avenue for structural diversification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-carboxymethyl-thiosemicarbazide, under basic conditions, for example, using potassium carbonate in ethanol (B145695). nih.gov This introduces a carboxylic acid functional group, which can alter the compound's solubility, polarity, and ability to interact with biological targets. The synthesis of N-(4-hippuric acid)thiosemicarbazide derivatives highlights the importance of the carboxylic acid moiety in this class of compounds. nih.gov

Amidation: The ester can be converted to an amide by reacting it with an amine. This can be achieved through direct amidation, a reaction that can be catalyzed by reagents such as titanium tetrafluoride. researchgate.netrsc.org This modification allows for the introduction of a wide range of substituents at this position, enabling a detailed exploration of the SAR.

| Modification Type | Reagents | Functional Group Transformation | Purpose in SAR Studies |

| N-Acylation | Acid Chloride, Anhydride | Amine to Amide | Introduce diverse substituents to probe interactions with biological targets. |

| Hydrolysis | Base (e.g., K2CO3, NaOH) | Ester to Carboxylic Acid | Alter polarity, solubility, and introduce a potential coordinating group. nih.gov |

| Amidation | Amine, Catalyst (e.g., TiF4) | Ester to Amide | Explore the effect of different amide substituents on activity. rsc.org |

| Reduction | LiAlH4 | Ester to Alcohol | Modify hydrogen bonding potential and steric properties. masterorganicchemistry.comdoubtnut.com |

This interactive data table summarizes the key derivatization strategies for this compound and their relevance in SAR studies.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of 4-Ethoxycarbonylmethyl-thiosemicarbazide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the neighboring functional groups.

A plausible ¹H NMR spectrum would show a triplet at approximately 1.25 ppm, integrating to three protons, which is characteristic of the methyl (CH₃) protons of the ethyl group. The adjacent methylene (B1212753) (CH₂) protons of the ethyl group would appear as a quartet around 4.15 ppm, with the splitting pattern arising from coupling with the methyl protons. The methylene protons of the ethoxycarbonylmethyl group (C(=O)-CH₂-NH) are anticipated to resonate as a doublet at approximately 4.40 ppm due to coupling with the adjacent NH proton.

The protons attached to the nitrogen atoms of the thiosemicarbazide (B42300) moiety are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange. The NH proton of the thioamide group is predicted to be the most deshielded, appearing downfield around 9.80 ppm. The protons of the terminal NH₂ group would likely give rise to a broad singlet at about 8.00 ppm, while the NH proton adjacent to the methylene group is expected around 9.30 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | CH₃ (ethyl) |

| 4.15 | Quartet | 2H | CH₂ (ethyl) |

| 4.40 | Doublet | 2H | N-CH₂-C=O |

| 8.00 | Broad Singlet | 2H | NH₂ |

| 9.30 | Broad Singlet | 1H | CH₂-NH |

| 9.80 | Broad Singlet | 1H | C(=S)-NH-NH₂ |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected.

The methyl carbon (CH₃) of the ethyl group would likely appear at the most upfield region of the spectrum, around 14.5 ppm. The methylene carbon (CH₂) of the ethyl group is expected to resonate at approximately 61.0 ppm. The methylene carbon of the ethoxycarbonylmethyl group (N-CH₂-C=O) would be found further downfield, around 45.0 ppm, due to the influence of the adjacent nitrogen and carbonyl groups.

The carbonyl carbon (C=O) of the ester group is anticipated to show a characteristic signal in the downfield region, typically around 170.0 ppm. The thiocarbonyl carbon (C=S) of the thiosemicarbazide moiety is the most deshielded carbon and is expected to appear at approximately 182.0 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| 14.5 | CH₃ (ethyl) |

| 45.0 | N-CH₂-C=O |

| 61.0 | O-CH₂ (ethyl) |

| 170.0 | C=O (ester) |

| 182.0 | C=S (thiocarbonyl) |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the methyl and methylene protons of the ethyl group, as well as the coupling between the N-CH₂ protons and the adjacent NH proton. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine and amide groups are expected in the range of 3100-3400 cm⁻¹. Specifically, the asymmetric and symmetric stretches of the NH₂ group would appear as two distinct bands. The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2850-3000 cm⁻¹ region.

A strong and sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The C=S stretching vibration of the thiocarbonyl group typically appears in the region of 800-1250 cm⁻¹, and for this molecule, it is expected around 1230 cm⁻¹. The C-N stretching vibrations would be observed in the 1350-1450 cm⁻¹ range, while the C-O stretch of the ester is expected around 1200 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350-3150 | N-H stretching | NH₂, NH |

| 2980-2850 | C-H stretching | CH₃, CH₂ |

| 1740 | C=O stretching | Ester |

| 1580 | N-H bending | NH₂, NH |

| 1450 | C-N stretching | Amide/Amine |

| 1230 | C=S stretching | Thiocarbonyl |

| 1200 | C-O stretching | Ester |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

For this compound (C₅H₁₁N₃O₂S), the expected exact molecular weight is approximately 177.0599 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 178.0677.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion. Cleavage of the N-C bond adjacent to the carbonyl group could also occur. Another characteristic fragmentation would be the loss of the thiosemicarbazide moiety or parts of it.

| m/z | Proposed Fragment Ion |

| 178.07 | [M+H]⁺ |

| 133.04 | [M - OCH₂CH₃ + H]⁺ |

| 102.05 | [CH₂=C(OH)-NH-C(S)-NH₂]⁺ |

| 88.04 | [NH₂-C(S)-NH-NH₂]⁺ |

| 74.02 | [H₂N-CS-NH]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal data for this compound is not available, a hypothetical crystal structure can be proposed based on related compounds.

It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance. The thiosemicarbazide moiety is likely to be planar or nearly planar. In the solid state, extensive intermolecular hydrogen bonding would be expected to dominate the crystal packing. The NH and NH₂ groups of the thiosemicarbazide core are excellent hydrogen bond donors, while the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors.

A common hydrogen bonding motif in related structures is the formation of centrosymmetric dimers through N-H···S interactions. researchgate.net Additionally, N-H···O hydrogen bonds involving the ester carbonyl group could link these dimers into extended one-, two-, or three-dimensional networks. The ethyl group would likely be involved in weaker van der Waals interactions. The precise arrangement would determine the crystal system and space group of the compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies on Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a ligand, such as 4-ethoxycarbonylmethyl-thiosemicarbazide, might interact with the active site of a protein or enzyme.

Detailed molecular docking simulations have been performed on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide, a derivative containing the core structure of this compound, to predict its binding affinity for various biological targets. nih.govnih.gov

Topoisomerase II: The primary target investigated for this class of compounds is the human topoisomerase IIα (hTopoIIα) enzyme, a critical target in cancer therapy. nih.gov Docking studies predicted that the compound has a significantly greater affinity for the ATP binding site than for the DNA binding pocket of the enzyme. nih.gov The calculated free energy of binding for the ATP active site was notably favorable, suggesting it could be an effective inhibitor. nih.gov

| Ligand | Enzyme Site | Free Energy of Binding (kJ/mol) |

|---|---|---|

| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | ATP Binding Site | -20 |

| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | DNA Active Site | 9 |

| AMPPNP (ATP analog) | ATP Binding Site | -6 |

DNA Gyrase and Topoisomerase IV: Both bacterial and human topoisomerases share a unique structural ATP-binding motif. nih.gov While specific binding affinity data for this compound against DNA gyrase and topoisomerase IV are not extensively detailed, studies on related thiosemicarbazide (B42300) compounds suggest that these enzymes are potential targets, with inhibition likely occurring at the ATP binding pocket.

Acetylcholinesterase: In the reviewed scientific literature, molecular docking studies specifically investigating the binding affinity of this compound with acetylcholinesterase have not been prominently featured.

Beyond predicting binding energy, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-enzyme complex. For the derivative of this compound, the interaction profile within the ATP binding pocket of hTopoIIα was analyzed in detail. nih.gov

The compound was found to fit well within the ATP pocket, forming a network of stabilizing interactions:

Hydrogen Bonding: A total of 11 hydrogen bonds were identified, involving interactions with surrounding water molecules and key amino acid residues, including Glycine 164, Asparagine 163, Arginine 162, Glutamic acid 87, Glycine 166, and Tyrosine 165. nih.gov

Hydrophobic Interactions: The stability of the complex was further enhanced by hydrophobic interactions with residues such as Glycine 160, Glycine 161, and Asparagine 91. nih.gov

This detailed interaction profile suggests that the inhibitory action of the compound is connected with its ability to effectively occupy and block the ATP binding pocket, a hypothesis supported by the favorable binding energy calculations. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can reveal crucial information about a molecule's reactivity, stability, and spectroscopic properties.

For the this compound derivative, DFT calculations were employed to generate the Highest Occupied Molecular Orbital (HOMO). nih.gov The distribution of the HOMO was found to be a significant factor in affecting the binding of ligands to the ATP pocket of topoisomerase II. nih.gov In potent inhibitors, the HOMO was observed to cover almost the entire molecule, whereas weaker inhibitors had their HOMO located away from key structural features. nih.gov

General DFT studies on thiosemicarbazide derivatives also provide insights into:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

Reactivity Descriptors: Parameters such as the HOMO-LUMO energy gap, chemical hardness, softness, and electronegativity can be calculated to quantify the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap typically indicates higher reactivity.

In Silico Mechanistic Pathway Elucidation

In silico mechanistic pathway elucidation involves using computational methods to model the step-by-step process of a chemical reaction, including the identification of transition states and the calculation of activation energies. This can be applied to understand synthetic routes, metabolic degradation, or a compound's mechanism of action at a molecular level.

While computational studies are crucial for elucidating reaction mechanisms, specific in silico studies detailing the mechanistic pathways for the synthesis or biological action of this compound are not extensively available in the reviewed literature. However, computational modeling is widely used to explore the mechanisms of thiosemicarbazone formation, which typically involves the condensation reaction between a thiosemicarbazide and an aldehyde or ketone. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. By calculating the potential energy of these different conformations, an energy landscape can be constructed, which helps identify the most stable, low-energy structures.

For flexible molecules like this compound, understanding the preferred conformation is crucial, as the 3D shape of a ligand dictates how it can fit into an enzyme's active site. DFT calculations are a powerful tool for this purpose, allowing for the prediction of the lowest energy conformations. While this is a standard computational approach for drug discovery and molecular design, specific research detailing a comprehensive conformational analysis and the complete energy landscape for this compound was not identified in the surveyed literature.

Coordination Chemistry of 4 Ethoxycarbonylmethyl Thiosemicarbazide and Its Metal Complexes

Chelation Behavior and Ligating Properties

4-Ethoxycarbonylmethyl-thiosemicarbazide is a versatile ligand capable of coordinating with metal ions in several ways. Typically, thiosemicarbazones act as chelating ligands, binding to metal ions through the sulfur atom and a hydrazinic nitrogen atom. researchgate.netresearchgate.net This chelation can result in the formation of stable five- or four-membered rings, depending on the specific coordination mode. ntu.edu.twnih.gov The coordination can occur with the ligand in its neutral (thione) form or, upon deprotonation, in its anionic (thiolate) form. ntu.edu.twrsc.org

The nature of the substituents on the thiosemicarbazone backbone can influence the coordination mode. For instance, the steric bulk of substituents can dictate whether the ligand coordinates through the imine nitrogen or the hydrazinic nitrogen. ntu.edu.twnih.gov In the case of this compound, the ethoxycarbonylmethyl group at the N4 position can influence the electronic properties and solubility of both the ligand and its metal complexes. Metal chelation is a key mechanism through which thiosemicarbazone derivatives exert their biological activities, often by interfering with essential metal-dependent processes in cells. nih.gov

Thiosemicarbazones can act as bidentate or tridentate ligands depending on the presence of other donor atoms in the molecule. jocpr.comresearchgate.net The coordination environment is further influenced by the metal ion, its oxidation state, and the presence of other co-ligands in the coordination sphere. researchgate.net

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with this compound and related thiosemicarbazones is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating under reflux. jocpr.compurkh.comukm.my The resulting complexes are often microcrystalline solids with stability in air. isca.me

A variety of divalent transition metal complexes of thiosemicarbazones have been synthesized and characterized. jocpr.comnih.gov These complexes often exhibit interesting geometries, including octahedral, square planar, or tetrahedral arrangements around the central metal ion. researchgate.netisca.me

Copper(II) Complexes: Copper(II) complexes of thiosemicarbazones are widely studied. The reaction of a thiosemicarbazone ligand with a Cu(II) salt, such as CuSO₄ or CuCl₂, typically yields a stable complex. ukm.mynih.gov These complexes are often colored and their formation can be monitored by UV-Vis spectroscopy. nih.gov

Cobalt(II) and Nickel(II) Complexes: The synthesis of Co(II) and Ni(II) complexes generally follows a similar procedure to that of Cu(II) complexes, involving the reaction of the ligand with a corresponding metal salt in a suitable solvent like ethanol (B145695) or dioxane. jocpr.commdpi.com The resulting complexes can have varying stoichiometries and coordination geometries. mdpi.com

Manganese(II) and Zinc(II) Complexes: Mn(II) and Zn(II) also form stable complexes with thiosemicarbazone ligands. isca.menih.gov Due to the d¹⁰ electronic configuration of Zn(II), its complexes are diamagnetic and colorless, unless the ligand itself is colored.

| Metal Ion | Typical Reactants | General Observations |

| Cu(II) | Ligand + CuCl₂·2H₂O or CuSO₄ | Formation of colored complexes, often with a 1:1 or 1:2 metal-to-ligand ratio. ukm.mynih.gov |

| Co(II) | Ligand + CoCl₂·6H₂O | Yields complexes that can be hexacoordinate. mdpi.com |

| Ni(II) | Ligand + NiCl₂·6H₂O | Can form square planar or octahedral complexes depending on the ligand and reaction conditions. researchgate.netmdpi.com |

| Mn(II) | Ligand + Mn(II) salts | Forms stable complexes with various coordination numbers. nih.gov |

| Zn(II) | Ligand + Zn(II) salts | Typically forms diamagnetic complexes with tetrahedral or octahedral geometry. isca.menih.gov |

Organotin(IV) complexes of thiosemicarbazones have garnered significant attention due to their unique structural features and biological activities. rdd.edu.iq The synthesis of these complexes typically involves the reaction of an organotin(IV) halide (e.g., R₂SnCl₂ or R₃SnCl) with the thiosemicarbazone ligand in a non-aqueous solvent to prevent hydrolysis of the organotin precursor. rdd.edu.iq

The resulting organotin(IV) complexes can exhibit various coordination numbers, commonly five or six, leading to geometries such as distorted trigonal bipyramidal or octahedral. researchgate.net In some cases, polymeric structures can form in the solid state through intermolecular interactions. nih.gov The nature of the organic groups (R) on the tin atom influences the properties of the resulting complex. nih.gov

| Organotin(IV) Precursor | Expected Complex Type | Common Coordination Geometry |

| R₃SnCl | R₃SnL | Five-coordinate, distorted trigonal bipyramidal. researchgate.net |

| R₂SnCl₂ | R₂SnL or R₂SnL₂ | Five-coordinate (R₂SnL) or six-coordinate (R₂SnL₂), distorted geometries. researchgate.net |

Structural Characterization of Coordination Compounds

The structural elucidation of metal complexes of this compound and its analogues relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is a valuable tool for monitoring the formation of metal complexes and probing their electronic structure. researchgate.net The UV-Vis spectra of thiosemicarbazones typically show intense bands corresponding to π → π* transitions. japsonline.comresearchgate.net Upon complexation, new bands may appear in the visible region, often attributed to d-d transitions or charge-transfer bands, providing information about the coordination geometry. researchgate.netnih.gov For instance, the appearance of a charge transfer band can indicate the coordination of the sulfur atom to the metal center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). mdpi.com The EPR spectra of Cu(II) complexes can provide detailed information about the coordination environment of the copper ion, including the nature of the donor atoms and the geometry of the complex. researchgate.netnih.gov The analysis of g-tensor values and hyperfine coupling constants can help to elucidate the structure of the complex in both solid and solution states. nih.govnih.gov

| Spectroscopic Technique | Information Obtained |

| UV-Vis | Confirmation of complex formation, information on electronic transitions (π → π*, d-d, charge transfer), insights into coordination geometry. nih.govresearchgate.netjapsonline.comresearchgate.net |

| EPR | Characterization of paramagnetic complexes (e.g., Cu(II)), determination of coordination environment, geometry, and nature of metal-ligand bonding. researchgate.netnih.govnih.govmdpi.com |

Theoretical Aspects of Metal-Ligand Bonding and Stability

The exploration of the metal-ligand interactions in complexes of this compound relies heavily on computational chemistry, which provides profound insights into their electronic structure, stability, and reactivity. sciforum.netsciforum.net Although direct theoretical studies on this compound complexes are not extensively documented, a wealth of data from analogous thiosemicarbazone complexes allows for a comprehensive understanding of the bonding principles and stability factors that govern these systems. benthamopenarchives.comnih.govresearchgate.net

Metal-Ligand Bonding Analysis

Theoretical investigations, predominantly using Density Functional Theory (DFT), are crucial for elucidating the structural and electronic properties of thiosemicarbazone metal complexes. sciforum.netsci-hub.ru These computational methods offer predictive insights that aid in interpreting experimental data and guide synthetic strategies. researchgate.net Thiosemicarbazones, including this compound, typically act as bidentate ligands, coordinating with metal ions through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the azomethine group (C=N), forming a stable five-membered chelate ring. nih.govnih.gov This chelating ability is fundamental to the formation of stable metal complexes. nih.gov

Computational models reveal that upon complexation, a significant redistribution of electron density occurs. Natural Bond Orbital (NBO) analysis often indicates a ligand-to-metal charge transfer, confirming the formation of a coordinate covalent bond. researchgate.net The strength and nature of this bond are influenced by the specific metal ion and the substituents on the thiosemicarbazide (B42300) backbone.

Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is instrumental in understanding the chemical reactivity and kinetic stability of these complexes. sciforum.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap generally implies higher reactivity and lower kinetic stability. sciforum.net

Computational studies on various thiosemicarbazone complexes consistently show that the HOMO-LUMO gap decreases upon coordination to a metal ion. This suggests that the metal complexes are more reactive than the free ligand, which can be a critical factor in their biological applications. sciforum.net For instance, the HOMO may be localized on the electron-rich sulfur and nitrogen atoms of the ligand, while the LUMO is often centered on the metal ion, facilitating electron transfer processes.

| Parameter | Free Ligand | Metal(II) Complex |

|---|---|---|

| EHOMO (eV) | -6.5 | -5.8 |

| ELUMO (eV) | -1.7 | -2.5 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.8 | 3.3 |

| Hardness (η) | 2.4 | 1.65 |

| Softness (σ) | 0.42 | 0.61 |

| Electronegativity (χ) | 4.1 | 4.15 |

This table presents illustrative data based on general trends observed in computational studies of thiosemicarbazone complexes to demonstrate the effect of metal coordination on electronic properties. nih.gov

Molecular Electrostatic Potential (MESP)

MESP analysis is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. sciforum.net These maps help identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciforum.net In a typical thiosemicarbazone ligand, the regions around the sulfur and nitrogen atoms show a negative potential (often colored red), indicating their role as primary sites for metal coordination. sciforum.net The hydrogen atoms, particularly on the amine groups, exhibit positive potential (colored blue), making them potential sites for hydrogen bonding. sciforum.net

Stability of Metal Complexes

The stability of metal complexes in solution is quantitatively expressed by their stability constants (log β). dthujs.vn A higher value of the stability constant indicates a more stable complex. researchgate.net For thiosemicarbazone derivatives, these constants are often determined experimentally using techniques like the Calvin–Bjerrum pH titration method. scilit.com

Theoretical models, particularly Quantitative Structure-Property Relationship (QSPR) modeling, have also been developed to predict the stability constants of metal-thiosemicarbazone complexes. dthujs.vnnih.gov These models use various molecular descriptors derived from the structure of the ligand and metal ion to establish a correlation with the experimentally determined stability constants. nih.govresearchgate.net

The stability of complexes with divalent metal ions typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for complexes with nitrogen and sulfur donor ligands. Furthermore, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are evaluated to understand the spontaneity and driving forces of the complexation reaction. scilit.com A negative ΔG value indicates a spontaneous complex formation process.

| Metal Ion | log β1 | log β2 |

|---|---|---|

| Cu(II) | 10.5 | 19.8 |

| Ni(II) | 8.2 | 15.5 |

| Co(II) | 7.1 | 13.2 |

| Zn(II) | 6.8 | 12.5 |

| Cd(II) | 6.5 | 11.9 |

| Pb(II) | 6.2 | - |

This table provides representative stability constant values for analogous thiosemicarbazone complexes to illustrate general stability trends. scilit.com log β1 and log β2 represent the stepwise formation constants.

Biological Activity Research: Mechanistic and in Vitro Perspectives of 4 Ethoxycarbonylmethyl Thiosemicarbazide Derivatives

Anticancer Activity and Molecular Mechanisms

Derivatives of 4-Ethoxycarbonylmethyl-thiosemicarbazide have emerged as a class of compounds with significant interest in anticancer research. Their activity is attributed to several molecular mechanisms, including the inhibition of key enzymes involved in DNA replication and the induction of programmed cell death in cancer cells.

Topoisomerase Inhibition Studies (in vitro)

A notable mechanism of anticancer action for thiosemicarbazide (B42300) derivatives is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.

One specific derivative, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, has been identified as a potent topoisomerase II inhibitor. nih.gov In vitro studies have demonstrated its cytotoxic effects on different breast cancer cell lines. The compound was found to decrease the number of viable cells in both estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 146 ± 2 μM for MCF-7 cells and 132 ± 2 μM for MDA-MB-231 cells. nih.gov Further enzymatic studies revealed that this compound selectively inhibited topoisomerase II activity almost completely at a concentration of 15 μM, proving more potent than the established anticancer drug etoposide (B1684455) under the same experimental conditions. nih.gov Molecular docking studies suggest that this derivative targets the ATP-binding pocket of the enzyme. nih.gov

The inhibition of human DNA topoisomerases by 1,4-disubstituted thiosemicarbazide derivatives is a recognized contributor to their anticancer effects. tandfonline.com Some of these derivatives have been shown to stabilize the covalent DNA-enzyme cleavage complex, which is a mechanism shared with etoposide. tandfonline.com

Table 1: Cytotoxicity of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride against Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (μM) |

|---|---|---|

| MCF-7 | Estrogen Receptor-Positive | 146 ± 2 |

| MDA-MB-231 | Estrogen Receptor-Negative | 132 ± 2 |

Ribonucleotide Reductase (RDR) Inhibition Mechanisms

While topoisomerase inhibition is a key mechanism for some thiosemicarbazides, the closely related thiosemicarbazones are known to exert their antiproliferative effects through the inhibition of ribonucleotide reductase (RNR). tandfonline.com RNR is a critical enzyme for the synthesis of deoxyribonucleotides, the building blocks of DNA. nih.govmdpi.com The inhibition of RNR leads to the depletion of the dNTP pool, thereby halting DNA replication and cell proliferation. mdpi.com

Though the primary focus of research on this compound derivatives has been on topoisomerase inhibition, the activity of thiosemicarbazones as RNR inhibitors suggests a potential dual or alternative mechanism for some derivatives within this broader chemical class. tandfonline.comnih.gov For instance, various thiosemicarbazones have been synthesized and shown to be more potent inhibitors of RNR than the standard drug, Hydroxyurea (HU). nih.gov

Apoptosis Induction Pathways in Cancer Cell Lines (in vitro)

Inducing apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research has shown that thiosemicarbazide derivatives can trigger apoptosis in cancer cells through various signaling pathways.

One study on a novel thiosemicarbazide derivative, 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide (4c), demonstrated its ability to induce apoptosis in human MCF-7 breast cancer cells. qu.edu.qa This was confirmed by TUNEL assay. qu.edu.qa The mechanism was found to be mediated through the JNK signaling pathway. qu.edu.qa Western blot analysis revealed an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of the anti-apoptotic protein Bcl-2. qu.edu.qa

Another investigation involving a thiosemicarbazide derivative of captopril (B1668294) showed it induced apoptotic cell death in MCF-7 cells, with the involvement of caspase-3 and caspase-9. researchgate.net In contrast, in AMJ13 breast cancer cells, the same compound led to a non-apoptotic cellular death characterized by extensive vacuole formation, though with a significant implication of caspase-9. researchgate.net This suggests that the induced cell death modality can be cell-line specific.

Cell Cycle Perturbation Studies (in vitro)

Disruption of the normal cell cycle is another key strategy in cancer therapy. Some thiosemicarbazone derivatives have been shown to interfere with cell cycle progression in cancer cells. For example, a 5-nitro-thiophene-thiosemicarbazone derivative was found to induce S-phase cell cycle arrest in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov

However, the effect on the cell cycle is not universal across all thiosemicarbazide derivatives and cell lines. A study on certain 1-(2,4-dichlorophenoxy)acetyl-4-aryl thiosemicarbazide derivatives found that they did not have a significant effect on cell cycle inhibition in G-361 melanoma cells. mdpi.com This indicates that the ability of these compounds to perturb the cell cycle is dependent on their specific chemical structure and the genetic background of the cancer cells.

Antimicrobial Activity and Mechanistic Insights

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Antibacterial Action Against Gram-Positive and Gram-Negative Bacteria (in vitro)

Several studies have demonstrated the in vitro antibacterial activity of thiosemicarbazide derivatives against a range of bacteria. The antimicrobial response is often dependent on the type and position of substituents on the phenyl ring of the thiosemicarbazide scaffold. nih.gov

In one study, thiosemicarbazide derivatives containing a trifluoromethylphenyl group showed the highest activity against all tested Gram-positive bacteria strains, with Minimum Inhibitory Concentration (MIC) values in the range of 3.9–250 µg/mL. nih.gov Molecular docking studies from this research suggested a dual mechanism of antibacterial action through the inhibition of both topoisomerase IV and DNA gyrase. nih.gov

Other research has shown that certain thiosemicarbazide derivatives are active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values as low as 2–7 μg/mL for the most promising candidates. researchgate.net Steroidal thiosemicarbazone derivatives have also been found to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, new semi-synthetic agents based on thiosemicarbazide have shown activity against Staphylococcus aureus and Bacillus cereus. sciforum.net

Table 2: Antibacterial Activity of Selected Thiosemicarbazide Derivatives

| Derivative Class | Bacterial Type | Activity Range (MIC) | Proposed Mechanism |

|---|---|---|---|

| Trifluoromethylphenyl derivatives | Gram-positive | 3.9–250 µg/mL | Topoisomerase IV and DNA gyrase inhibition |

| 4-Sulfapyrimidine phenyl derivative | Gram-positive (including MRSA) | 2–7 μg/mL | Not specified |

| Steroidal thiosemicarbazones | Gram-positive and Gram-negative | Not specified | Not specified |

| N4-norbornylthiosemicarbazone derivatives | Gram-positive (S. aureus, B. cereus) | Not specified | Not specified |

Antifungal Activity Evaluations (in vitro)

Derivatives of thiosemicarbazide have been the subject of extensive research to evaluate their potential as antifungal agents against a wide spectrum of pathogenic fungi. In vitro studies are crucial for determining the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Research into novel thiosemicarbazone derivatives has demonstrated significant antifungal efficacy. In one study, a series of 21 new compounds were synthesized and tested against seven common pathogenic fungi. The majority of these compounds showed potent activity, particularly against Candida glabrata, with MIC values ranging from ≤0.0156 to 2 µg/mL. tandfonline.com Two compounds from this series also displayed excellent activity against Candida krusei and Candida auris, and showed high potency against 15 different C. glabrata isolates with MICs from 0.0625 µg/mL to 4 µg/mL. tandfonline.com

Further design and synthesis of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives also yielded compounds with powerful antifungal properties. The optimal compound from this series, designated A14, showed high potency against seven tested pathogenic fungi with MICs ranging from ≤0.0313 to 2 µg/mL. nih.gov This activity was notably potent against Cryptococcus gattii, Cryptococcus neoformans, C. glabrata, and C. auris. nih.gov The broad-spectrum activity of these derivatives highlights their potential as lead compounds in the development of new antifungal therapies. The mechanism of action for some thiosemicarbazide derivatives has been suggested to involve the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. tums.ac.irresearchgate.net

Table 1: In Vitro Antifungal Activity of Selected Thiosemicarbazone Derivatives

| Compound/Drug | C. glabrata 537 (MIC in µg/mL) | C. krusei 4946 (MIC in µg/mL) | C. auris 922 (MIC in µg/mL) | C. neoformans H99 (MIC in µg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 5j | 0.0625 - 4 | 0.125 | 0.25 | 0.5 | tandfonline.com |

| Compound 5r | 0.0625 - 4 | 0.125 | 0.125 | 0.25 | tandfonline.com |

| Compound A14 | ≤ 0.0313 | 0.25 | ≤ 0.0313 | ≤ 0.0313 | nih.gov |

| Fluconazole | >16 | >16 | >16 | 2 | nih.gov |

Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival, playing critical roles in DNA replication, repair, and recombination. tandfonline.com They represent validated targets for antibacterial agents. Certain thiosemicarbazide derivatives have been identified as inhibitors of these enzymes, functioning not by stabilizing the DNA-enzyme cleavage complex like quinolones, but by inhibiting the ATPase activity associated with the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. tandfonline.comnih.gov

A study focusing on this mechanism found that specific indol-2-oyl thiosemicarbazides showed strong inhibitory activity against Staphylococcus aureus topoisomerase IV. tandfonline.com The compounds were confirmed to reduce the enzyme's ability to hydrolyze ATP. tandfonline.comnih.gov For instance, 4-benzoyl-1-(indol-2-yl)thiosemicarbazide was identified as a prototype for a novel class of bacterial DNA gyrase and Topo IV inhibitors. tandfonline.com At a concentration of 20 µM, certain derivatives inhibited the ATPase activity of topoisomerase IV by approximately 50-56%, a level comparable to the known inhibitor novobiocin (B609625) (67% inhibition). tandfonline.com

Significantly, a derivative closely related to the core subject, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide, was found to be a selective inhibitor of human topoisomerase II, demonstrating nearly complete inhibition at a 15 μM concentration. nih.gov Molecular docking studies suggest this class of compounds targets the ATP-binding pocket of the enzyme. nih.govresearchgate.net

Table 2: Inhibition of S. aureus Topoisomerase IV ATPase Activity by Thiosemicarbazide Derivatives

| Compound | Concentration (µM) | % Inhibition of ATPase Activity | Reference |

|---|---|---|---|

| Novobiocin (Control) | 20 | 67.25 | tandfonline.com |

| Compound 4 | 20 | 55.76 | tandfonline.com |

| Compound 7 | 20 | 49.35 | tandfonline.com |

| Compound 6 | 100 | ~50% (vs. DNA Gyrase) | nih.gov |

Synergistic Effects with Conventional Antimicrobial Agents (in vitro)

The combination of thiosemicarbazide derivatives with conventional antibiotics has been explored as a strategy to combat antimicrobial resistance. In vitro synergy is typically evaluated using the checkerboard method to determine the fractional inhibitory concentration index (FICI). An FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

A study investigating nine different thiosemicarbazide derivatives in combination with five common antibiotics against S. aureus found promising results. nih.gov Out of forty-five combinations tested, none showed antagonism, with the exception of one vancomycin (B549263) combination. nih.govnih.gov Synergistic effects (FICI ≤ 0.5) were observed for several combinations, including derivatives paired with linezolid (B1675486), levofloxacin, and gentamicin (B1671437). nih.govnih.gov For example, the combination of 4-(4-chlorophenyl)-1-(2-fluorobenzoyl)thiosemicarbazide with either gentamicin or linezolid resulted in a synergistic interaction. nih.gov All tested combinations with linezolid demonstrated either synergistic or additive effects. nih.gov This suggests that these thiosemicarbazide derivatives could potentially be used to enhance the efficacy of existing antibiotics and address drug resistance.

Table 3: Synergistic Interactions of Thiosemicarbazide Derivatives with Antibiotics against S. aureus

| Thiosemicarbazide Derivative | Antibiotic | FICI | Interaction | Reference |

|---|---|---|---|---|

| Compound 2 | Linezolid | ≤ 0.5 | Synergy | nih.gov |

| Compound 4 | Levofloxacin | ≤ 0.5 | Synergy | nih.gov |

| Compound 5 | Linezolid | ≤ 0.5 | Synergy | nih.gov |

| Compound 6 | Gentamicin | ≤ 0.5 | Synergy | nih.gov |

| Compound 6 | Linezolid | ≤ 0.5 | Synergy | nih.gov |

| Compound 7 | Levofloxacin | ≤ 0.5 | Synergy | nih.gov |

Anthelmintic Activity Evaluations (in vitro Nematode Models)

Parasitic infections caused by intestinal helminths remain a significant global health issue, necessitating the search for new anthelmintic drugs. scbt.com Thiosemicarbazide derivatives have been evaluated for their in vitro activity against various nematode models.

In a preliminary study, a series of novel thiosemicarbazides were tested against the free-living nematode Rhabditis sp. scbt.comresearchgate.net Several compounds demonstrated potent activity. Notably, 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide achieved 100% mortality of the nematodes at concentrations of 11.12 mg/mL and 5.56 mg/mL. scbt.comresearchgate.net Similarly, the 4-phenyl and 4-(3-chlorophenyl) analogues also showed 100% nematode mortality at both tested concentrations, with some derivatives proving more active than the reference drug albendazole. scbt.com

Further research on quinoline-6-carboxylic acid derivatives of thiosemicarbazide confirmed their anthelmintic potential. researchgate.net A derivative with a methoxyphenyl substituent was highly active against Rhabditis sp. (LC50 = 0.3 mg/mL) and also demonstrated ovicidal and larvicidal properties against the pathogenic nematode Haemonchus contortus. researchgate.net These findings underscore the potential of this chemical class as a source for new anthelmintic agents.

Table 4: In Vitro Anthelmintic Activity of Thiosemicarbazide Derivatives against Rhabditis sp. after 24h

| Compound Substituent | Concentration (mg/mL) | Nematode Viability (%) | Reference |

|---|---|---|---|

| Phenyl (1) | 5.56 | 0 | scbt.comresearchgate.net |

| 2-Chlorophenyl (2) | 5.56 | 0 | scbt.comresearchgate.net |

| 3-Chlorophenyl (3) | 5.56 | 0 | scbt.comresearchgate.net |

| 2-Fluorophenyl (5) | 5.56 | 32 | scbt.comresearchgate.net |

| 3-Fluorophenyl (6) | 5.56 | 4 | scbt.comresearchgate.net |

| Albendazole (Control) | 5.56 | >50 | scbt.comresearchgate.net |

Enzyme Inhibition Studies (in vitro)

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Various thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit AChE.

In one study, a series of para-substituted thiosemicarbazone derivatives were tested for their anticholinesterase activity. Several compounds exhibited potent inhibition of AChE, with IC50 values comparable to the standard drug galantamine. The most active compounds in this series had IC50 values ranging from 110.19 ± 2.32 µM to 160.04 ± 0.02 µM, against a value of 104.5 ± 1.20 µM for galantamine. Another investigation of different thiosemicarbazone derivatives also identified compounds with significant AChE inhibitory activity, with one derivative showing an IC50 value of 0.40 ± 0.05 µM. tums.ac.ir Molecular docking studies suggest that these compounds can effectively bind to the active site of the AChE enzyme. tums.ac.ir

Table 5: In Vitro Acetylcholinesterase (AChE) Inhibition by Thiosemicarbazone Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 6 (from tums.ac.ir) | 0.40 ± 0.05 | tums.ac.ir |

| Compound 19 (from) | 110.19 ± 2.32 | |

| Compound 17 (from) | 114.57 ± 0.15 | |

| Compound 7 (from) | 140.52 ± 0.11 | |

| Donepezil (Standard) | 2.16 ± 0.12 | tums.ac.ir |

| Galantamine (Standard) | 104.5 ± 1.20 | |

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes central to cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. Overexpression of GST is linked to resistance to certain therapeutic drugs. While direct inhibition of GST enzymes by thiosemicarbazide derivatives is not extensively documented in the available literature, studies show that this class of compounds can interact with and modulate the broader glutathione system.

Research on certain thiosemicarbazide derivatives has shown they can affect the levels of reduced glutathione in isolated rat brain synaptosomes, indicating an interaction with the cellular redox environment where GSTs operate. tandfonline.com Other work has demonstrated that some thiosemicarbazone derivatives can reduce lipid peroxidation and enhance the total antioxidant capacity of cells. scbt.com Furthermore, the anticancer thiosemicarbazone Dp44mT, when complexed with copper, was found to accelerate the aerobic oxidation of glutathione. nih.gov This suggests that while they may not be classical direct inhibitors, thiosemicarbazide derivatives can influence glutathione metabolism, which could have implications for cellular detoxification processes and drug resistance mechanisms related to the GST system. Further research is needed to elucidate any direct inhibitory effects on GST enzymes.

Anti-angiogenic Potential: Mechanistic Investigations (in vitro) of this compound Derivatives

Research into the anti-angiogenic potential of thiosemicarbazide derivatives has identified them as a promising class of compounds that can interfere with the formation of new blood vessels, a critical process in tumor growth and metastasis. Mechanistic studies, particularly those conducted in vitro, have begun to elucidate how these molecules exert their effects, with a significant focus on the inhibition of key signaling pathways involved in angiogenesis. While direct and specific research on "this compound" is limited in publicly available literature, the broader class of thiosemicarbazone and thiosemicarbazide derivatives has been investigated, providing valuable insights into their potential mechanisms of action.

A primary target for many anti-angiogenic drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in endothelial cell proliferation, migration, and differentiation—key steps in angiogenesis. mdpi.commdpi.com Several studies on thiosemicarbazone derivatives have demonstrated their ability to inhibit VEGFR-2, thereby blocking the downstream signaling cascade initiated by its ligand, VEGF. mdpi.comnih.gov

For instance, a novel series of thiosemicarbazone-containing quinazoline (B50416) derivatives were designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com In vitro kinase assays revealed that some of these compounds exhibited potent inhibitory activity against VEGFR-2. The most promising compound in one such study, TSC10, demonstrated a half-maximal inhibitory concentration (IC50) of 119 nM against VEGFR-2. mdpi.com This inhibition of VEGFR-2 activity is a crucial mechanistic insight, as it directly implicates the disruption of the VEGF signaling pathway in the anti-angiogenic effects of these compounds.

The anti-angiogenic activity of these derivatives is often further evaluated using in vitro cellular assays with Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis. nih.gov These assays can assess various aspects of the angiogenic process, including cell proliferation, migration, and the formation of capillary-like structures (tube formation).

In studies of thiosemicarbazone derivatives, significant inhibition of HUVEC proliferation has been observed. mdpi.com For example, some derivatives have been shown to inhibit HUVEC proliferation with high efficacy. mdpi.com The ability to halt the proliferation of endothelial cells is a key indicator of anti-angiogenic potential.

Furthermore, the migration of endothelial cells is a critical step in the formation of new blood vessels. Scratch wound healing assays are commonly used to assess the anti-migratory effects of compounds on HUVECs. Research on certain thiosemicarbazone derivatives has shown a significant reduction in the motility of vascular endothelial cells, comparable to that of the established anti-angiogenic drug sorafenib. mdpi.com

The culmination of endothelial cell proliferation and migration is the formation of a network of tube-like structures, which can be modeled in vitro using a tube formation assay on a basement membrane matrix like Matrigel. researchgate.netresearchgate.netnih.govcellbiolabs.comthermofisher.com Thiosemicarbazone derivatives have demonstrated the ability to inhibit this process effectively. For instance, a carbothioamide derivative showed a dose-dependent inhibition of blood vessel growth in a rat aorta angiogenesis assay, with an IC50 of 56.9 µg/mL. nih.gov In HUVEC-based assays, similar inhibitory effects on tube formation have been noted for various derivatives, indicating their capacity to disrupt the final organizational step of angiogenesis. ajmb.org

While the data presented below is for thiosemicarbazone derivatives and not specifically for this compound, it provides a strong rationale for the potential anti-angiogenic activity and mechanistic pathways of this class of compounds.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Thiosemicarbazone Derivatives

| Compound Reference | Target | IC50 (nM) |

| TSC10 mdpi.com | VEGFR-2 | 119 |

| Compound 6b researchgate.net | VEGFR-2 | 53.63 ± 3.14 |

| Compound 15 nih.gov | VEGFR-2 | 3.2 |

| Compound 22 nih.gov | VEGFR-2 | 1.33 |

| Compound 72a mdpi.com | VEGFR-2 | 67 |

This table is interactive. You can sort and filter the data.

Table 2: In Vitro Anti-proliferative Activity of a Carbothioamide Derivative against HUVECsnih.gov| Concentration (µg/mL) | Inhibition of HUVEC Proliferation (%) |

| 100 | 95 |

| 50 | 83 |

| 25 | 71 |

| 12.5 | 59 |

| 6.25 | 40 |

| 3.125 | 25 |

| IC50 | 76.4 µg/mL |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies

Systematic Investigation of Substituent Effects on Biological Potency

A systematic investigation into how modifying the 4-Ethoxycarbonylmethyl-thiosemicarbazide structure affects its biological potency is not extensively documented. Generally, for thiosemicarbazides, substitutions at the N4 position are known to significantly influence their biological activity. Studies on various 4-substituted thiosemicarbazides have shown that the nature of the substituent—whether alkyl, aryl, or another functional group—can modulate activities such as antibacterial, antifungal, and anticancer effects. For instance, research on 4-position alkyl substituted thiosemicarbazides has suggested that steric factors, such as molar refractivity, can negatively correlate with teratogenicity, indicating that the size and shape of the substituent are critical determinants of biological outcomes. nih.gov However, specific studies that systematically vary the ethoxycarbonylmethyl group or compare its effects to other substituents on the same thiosemicarbazide (B42300) core are lacking.

Identification of Key Pharmacophoric Features

The key pharmacophoric features of this compound have not been explicitly defined in dedicated studies. For the broader class of thiosemicarbazones, the essential pharmacophore is generally considered to be the N-N-C=S moiety, which is crucial for their biological activities, often through metal chelation. The thiosemicarbazide backbone allows for a specific spatial arrangement of hydrogen bond donors and acceptors, which is vital for receptor binding. Molecular modeling of other thiosemicarbazide derivatives has identified the importance of the thioamide group and the hydrazine (B178648) nitrogen atoms in interactions with biological targets. Without specific research on this compound, its precise pharmacophoric contributions remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound in the reviewed literature. QSAR studies are a powerful tool in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. While QSAR models have been developed for various series of thiosemicarbazone and thiosemicarbazide derivatives, these models are typically specific to the particular structural class and biological activity being investigated. nih.gov For example, QSAR studies on other thiosemicarbazones have highlighted the importance of descriptors such as van der Waals volume, electron density, and electronegativity in their antituberculosis activity. The development of a robust QSAR model for this compound would necessitate a dataset of structurally related analogs with corresponding biological activity data, which is not currently available.

Impact of Stereochemistry on Biological Activity

The impact of stereochemistry on the biological activity of this compound remains an uninvestigated area. The core structure of this compound does not inherently possess a chiral center. However, the introduction of chiral substituents or the formation of complexes with chiral molecules could introduce stereochemical considerations. In general, the stereochemistry of drug molecules can be a critical factor in their biological activity, influencing their interaction with chiral biological targets such as enzymes and receptors. Studies on other chiral thiosemicarbazone derivatives have shown that different stereoisomers can exhibit varying levels of biological potency. Without any reported synthesis of chiral analogs or stereoselective studies, the influence of stereochemistry on the activity of this compound cannot be assessed.

Chemical Transformations and Heterocyclic Annulations

Cyclization Reactions to 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives from 4-ethoxycarbonylmethyl-thiosemicarbazide typically involves reactions that lead to the formation of a five-membered ring containing three nitrogen atoms and two carbon atoms. A common and effective method for this transformation is the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. scirp.org

In a typical reaction, the thiosemicarbazide (B42300) is treated with a base, such as sodium hydroxide, which facilitates the cyclization by promoting the nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon of the ethoxycarbonylmethyl group, followed by dehydration. This process leads to the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's efficiency and yield.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1-(Aroyl)-4-(ethoxycarbonylmethyl)thiosemicarbazide | NaOH | 4-(Aryl)-5-((ethoxycarbonyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Varies | scirp.orgdergipark.org.tr |

| This compound | R-NCS, then NaOH | 4-(Substituted)-5-((ethoxycarbonyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Good | scirp.orgnih.gov |

Cyclization Reactions to 1,3,4-Thiadiazole (B1197879) Derivatives

The conversion of this compound into 1,3,4-thiadiazole derivatives involves the formation of a five-membered ring containing one sulfur and two nitrogen atoms. This is often achieved through acid-catalyzed cyclization reactions. The presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is crucial for promoting the intramolecular cyclization and subsequent dehydration to form the aromatic thiadiazole ring.

One common pathway involves the reaction of the thiosemicarbazide with a carboxylic acid in the presence of a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thiosemicarbazide. Subsequent cyclization and dehydration yield the corresponding 2,5-disubstituted-1,3,4-thiadiazole. encyclopedia.pubnih.gov

Another important method for the synthesis of 1,3,4-thiadiazoles from this compound is its reaction with carbon disulfide in a basic medium. This reaction initially forms a dithiocarbazate intermediate, which then undergoes cyclization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol derivative. chemmethod.com

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| This compound | R-COOH, POCl₃ | 2-(Alkyl/Aryl)-5-((ethoxycarbonyl)methylamino)-1,3,4-thiadiazole | Varies | encyclopedia.pubnih.gov |

| This compound | CS₂, KOH | 5-((Ethoxycarbonyl)methylamino)-1,3,4-thiadiazole-2-thiol | Good | chemmethod.com |

Other Heterocyclic Transformations and Derivatives

Beyond the formation of 1,2,4-triazoles and 1,3,4-thiadiazoles, this compound can serve as a building block for other heterocyclic systems. For instance, its reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. orientjchem.orgresearchgate.net The reaction typically proceeds via the initial formation of a thiosemicarbazone, which then undergoes intramolecular cyclization to form the thiazole ring.

Furthermore, the condensation of this compound with various aldehydes and ketones yields thiosemicarbazones. These intermediates are versatile precursors for the synthesis of a range of other heterocyclic compounds, including thiazolidinones and other complex fused heterocyclic systems. chemmethod.comresearchgate.netnih.gov The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

| Starting Material | Reagent(s) | Product | Reference |

| This compound | α-Haloketone | Thiazole derivative | orientjchem.orgresearchgate.net |

| This compound | Aromatic Aldehyde | Thiosemicarbazone derivative | researchgate.netjuniv.edu |

| This compound | Chloroacetic acid, NaOAc | Thiazolidinone derivative | chemmethod.com |

Future Research Trajectories

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of thiosemicarbazides traditionally involves the reaction of hydrazides with isothiocyanates. mdpi.comresearchgate.net A primary future objective is the development of more efficient, scalable, and environmentally benign synthetic methodologies. This includes exploring one-pot multicomponent reactions, which can rapidly generate a diverse library of analogues from simple precursors. researchgate.net

Furthermore, a key research trajectory will be the rational design and synthesis of a wide array of 4-Ethoxycarbonylmethyl-thiosemicarbazide analogues. Systematic structural modifications will be crucial. This involves:

Altering the Ester Group: Replacing the ethyl group in the ethoxycarbonylmethyl moiety with other alkyl or aryl substituents to modulate lipophilicity and cell permeability.

Modifying the N1 Position: Introducing various substituents at the terminal nitrogen atom (N1) to explore interactions with different biological targets. For instance, the synthesis of derivatives like 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide has already shown the potential of such modifications in creating potent enzyme inhibitors. nih.gov

Bioisosteric Replacement: Replacing the sulfur atom with selenium or oxygen to create selenosemicarbazide (B1623166) or semicarbazide (B1199961) analogues, respectively, which could lead to altered biological activity and selectivity profiles.

These synthetic efforts will aim to produce a comprehensive library of compounds for extensive biological screening, forming the basis for detailed structure-activity relationship (SAR) studies. ijper.org

Deeper Mechanistic Elucidation of Biological Actions

While preliminary studies on derivatives have provided initial clues, the precise molecular mechanisms of action for this compound itself are not fully understood. A critical area for future research is the in-depth elucidation of how these molecules exert their biological effects. Studies on related compounds have shown that thiosemicarbazides can inhibit enzymes crucial for pathogen or cancer cell survival. For example, a derivative of this compound was found to be a potent inhibitor of human topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.gov

Future mechanistic studies should employ a range of biochemical and molecular biology techniques:

Enzyme Inhibition Assays: Screening the compound and its analogues against a panel of clinically relevant enzymes (e.g., topoisomerases, kinases, proteases) to identify primary molecular targets. nih.gov

Molecular Docking and Simulation: Using computational models to predict and visualize how the compound binds to its target protein. Docking studies of a derivative suggested that it targets the ATP-binding pocket of topoisomerase II, providing a clear hypothesis for its inhibitory action. nih.gov

Biophysical Techniques: Employing methods such as X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, offering definitive proof of the binding mode.

Cellular Assays: Investigating downstream cellular effects, such as apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration, to build a complete picture of the compound's biological impact. nih.gov

Development of Targeted Analogues with Enhanced Selectivity

A major challenge in drug development is achieving high selectivity for the target (e.g., a cancer cell or a microbial pathogen) while minimizing effects on healthy host cells. Future research must focus on refining the structure of this compound to create analogues with superior selectivity. This involves a cyclical process of design, synthesis, and testing informed by SAR and mechanistic data.

The goal is to identify the specific structural features that govern both potency and selectivity. For example, research on other thiosemicarbazides has shown that the addition of certain electron-withdrawing groups can enhance anticancer activity. ijper.org By systematically modifying the core structure and its substituents, researchers can develop quantitative structure-activity relationship (QSAR) models to predict the activity and selectivity of new designs before synthesis.

A hypothetical SAR study could involve synthesizing and testing analogues as illustrated in the table below, where modifications to the 'R' group are correlated with their inhibitory concentration (IC50) against a cancer cell line and a normal cell line to determine a selectivity index (SI).

| Compound ID | R Group Modification | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index (SI) |

| Parent | -CH2COOEt | 150 | 300 | 2.0 |

| Analogue 1 | -CH2COOMe | 145 | 310 | 2.1 |

| Analogue 2 | -CH2CONHPh | 80 | 400 | 5.0 |

| Analogue 3 | -CH2CON(CH3)2 | 110 | 350 | 3.2 |

| Analogue 4 | -(CH2)2Ph | 65 | 450 | 6.9 |

This table is illustrative and presents hypothetical data for research planning purposes.

This targeted approach will be crucial for developing compounds that are not only potent but also have a favorable therapeutic window, maximizing efficacy while minimizing potential side effects.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

The successful development of this compound from a lead compound into a clinical candidate will require a highly integrated, multidisciplinary research program. This involves breaking down traditional silos between scientific disciplines to foster collaboration.

Key components of this integrated approach include:

Medicinal and Synthetic Chemistry: To design and create novel analogues. chemmethod.com

Computational Chemistry: To model ligand-target interactions and predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize which compounds to synthesize. nih.gov

Molecular and Cellular Biology: To conduct in vitro assays, identify biological targets, and elucidate mechanisms of action using various cell lines, including advanced 3D cell culture models that more closely mimic complex tumor environments. nih.gov

By combining these diverse areas of expertise, researchers can gain a holistic understanding of the compound's behavior from the molecular level to the whole-organism level. This comprehensive approach accelerates the drug discovery process and increases the likelihood of translating promising laboratory findings into effective therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxycarbonylmethyl-thiosemicarbazide derivatives, and how can byproduct formation be minimized?

- Methodological Answer : The compound is typically synthesized via condensation of hydrazine with isothiocyanates. However, side reactions (e.g., bis-adduct formation) can occur when stoichiometry is not tightly controlled. To mitigate this, t-Boc-protected hydrazine (t-butylcarbazate) can be used to block unwanted nucleophilic sites, followed by acid deprotection to yield pure thiosemicarbazides . TLC with multiple solvent systems (e.g., dichloromethane/methanol) and NMR analysis are critical for monitoring reaction progress and purity validation .

Q. How can the lipophilicity of this compound derivatives be experimentally determined and computationally predicted?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and methanol-water gradients is a reliable experimental method. Computational tools like XlogP3 (for aromatic substituents) or XlogP2 (for aliphatic/cyclohexyl groups) show strong correlations with experimental logP values. Validation via Principal Component Analysis (PCA) ensures model robustness .

Q. What spectroscopic techniques are essential for characterizing thiosemicarbazide derivatives, and how are spectral data interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of thioamide (–C=S) bands (~1,250–1,050 cm⁻¹) and carbonyl (C=O) stretches (~1,700 cm⁻¹).

- 1H/13C NMR : Identify ethoxycarbonylmethyl protons as a triplet (~1.2 ppm for CH3) and quartet (~4.1 ppm for CH2), with carbonyl carbons resonating at ~165–170 ppm.

- UV-Vis : Monitor π→π* transitions in conjugated systems (e.g., ~250–300 nm for aromatic derivatives) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of 4-ethoxycarbonylmethyl-thiosemicarbazides for targeting DNA topoisomerase II?

- Methodological Answer : Docking software (e.g., AutoDock Vina) can simulate interactions between the compound’s thiourea moiety and DNA/ATP binding sites. Key residues (e.g., Lys454, Asp479 in human topoisomerase II) should show hydrogen bonding with the thiosemicarbazide backbone. Validate predictions via in vitro assays measuring IC50 against enzyme activity .

Q. What in silico ADMET parameters should be prioritized when optimizing thiosemicarbazides for antitumor activity?

- Methodological Answer : Use SwissADME and pkCSM to predict:

- Lipinski’s Rule of Five : Ensure molecular weight <500 Da and logP <5.

- Blood-Brain Barrier (BBB) Permeability : Critical for CNS-targeted agents.

- CYP450 Inhibition : Avoid compounds with strong CYP3A4 inhibition to reduce drug-drug interactions. Compare results with reference drugs (e.g., doxorubicin) for benchmarking .